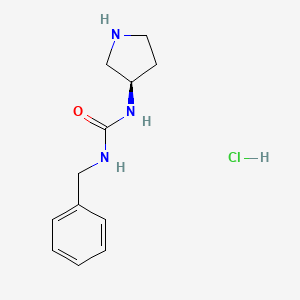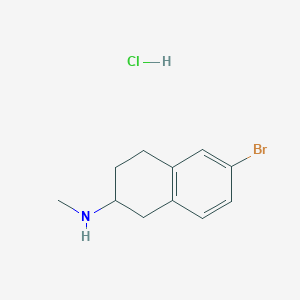![molecular formula C13H18ClFO2Si B2901452 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde CAS No. 179117-82-9](/img/structure/B2901452.png)
3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde is a specialized organic compound characterized by its unique structure, which includes a tert-butyldimethylsilyl ether group, a chloro group, and a fluorine atom on the benzene ring
作用机制
Target of Action
Similar compounds such as 3-(tert-butyldimethylsiloxy)propionaldehyde and (tert-Butyldimethylsilyloxy)acetaldehyde have been used in the synthesis of various complex molecules, suggesting that they may interact with a wide range of molecular targets.
Mode of Action
Compounds with similar structures have been reported to act as both aldol donors and aldol acceptors in the stereocontrolled production of erythrose . This suggests that 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been used in the synthesis of enol silyl ethers , indicating that they may play a role in the modification of biochemical pathways involving these compounds.
Result of Action
Similar compounds have been used as important reagents in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide a, and (+)-leucascandrolide a , suggesting that they may have significant effects at the molecular and cellular levels.
Action Environment
It’s worth noting that similar compounds are typically stored at temperatures between 2-8°c , indicating that temperature could be an important factor in maintaining the stability and efficacy of these compounds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde typically involves the following steps:
Benzaldehyde Derivation: Starting with 2-chloro-6-fluorobenzaldehyde, the compound undergoes a protection reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine.
Reaction Conditions: The reaction is usually carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature to avoid hydrolysis of the silyl ether group.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the above synthetic route, ensuring the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, although the silyl ether group is typically resistant to reduction.
Substitution: The chloro and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Lewis acids like AlCl3, FeCl3
Major Products Formed:
Oxidation: 3-[(tert-Butyldimethylsilyl)oxy]-2-chloro-6-fluorobenzoic acid
Reduction: Not typically applicable due to the stability of the silyl ether group
Substitution: Various substituted benzene derivatives depending on the electrophile used
科学研究应用
This compound finds applications in various scientific research areas:
Chemistry: It serves as a protecting group for alcohols in organic synthesis, preventing unwanted reactions during complex synthetic procedures.
Biology: The compound can be used in the study of enzyme mechanisms and inhibition, particularly those involving silyl-protected substrates.
Medicine: Potential use in the development of pharmaceuticals, especially in the synthesis of drug candidates that require silyl-protected intermediates.
Industry: Utilized in the production of specialty chemicals and materials that require precise synthetic control.
相似化合物的比较
3-[(Trimethylsilyl)oxy]-2-chloro-6-fluorobenzaldehyde: Similar structure but with a trimethylsilyl group instead of tert-butyldimethylsilyl.
2-Chloro-6-fluorobenzaldehyde: Lacks the silyl protecting group.
3-[(tert-Butyldimethylsilyl)oxy]-2-chlorobenzaldehyde: Similar but without the fluorine atom.
Uniqueness: The presence of the tert-butyldimethylsilyl group provides enhanced stability and protection compared to trimethylsilyl groups, making it more suitable for complex synthetic applications
属性
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-fluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFO2Si/c1-13(2,3)18(4,5)17-11-7-6-10(15)9(8-16)12(11)14/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJKPTWMWUFMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)F)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Pyridin-3-yl)-6-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2901371.png)






![(2S)-3-methyl-2-[(3-methylbenzoyl)amino]butanoic acid](/img/structure/B2901381.png)
![Methyl 4-[(3-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2901384.png)
![2-Chloro-1-[8-methyl-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethanone](/img/structure/B2901385.png)
![3-{[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2901387.png)
![ethyl 4-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2901389.png)
![(2E)-3-[4-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2901391.png)
